2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a synthetic compound with the molecular formula and a molecular weight of 429.51 g/mol. It is primarily used in research contexts, particularly in studies related to medicinal chemistry and pharmacology. The compound features a unique structure that includes a pyrimidine ring, sulfonamide group, and an acetamide moiety, making it a subject of interest for various scientific investigations.
The compound is commercially available from various suppliers, including BenchChem and EvitaChem, which offer it for research purposes only, emphasizing that it is not intended for human or veterinary use.
The synthesis of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are often proprietary or vary among laboratories.
The molecular structure of 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C20H19N3O4S2/c1-13-8-14(2)10-15(9-13)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)C
The structural data indicates the presence of multiple functional groups that contribute to its biological activity. The compound's stereochemistry and functional group positioning can influence its interactions with biological targets.
The compound may participate in several chemical reactions typical for amides and sulfonamides:
Technical details about these reactions depend on the reagents used and the reaction environment (solvent, temperature).
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit biological activities through several pathways:
Data from pharmacological studies would provide insight into specific targets and pathways affected by this compound.
The compound is typically characterized by:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4S2 |
| Molecular Weight | 429.51 g/mol |
| Solubility | Not specified |
These properties are crucial for understanding how the compound behaves under various experimental conditions.
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is primarily utilized in research settings for:
This compound represents a valuable tool for researchers in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5